5-Methyl-2-({1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
5-Methyl-2-({1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a sulfonylpiperidine moiety, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-({1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 5-methylpyrimidine with 1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-({1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-({1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Methyl-2-({1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The sulfonylpiperidine moiety may also play a role in the compound’s overall biological activity by influencing its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the overall structure and applications.
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring, used in pest control and other applications.
3(5)-Substituted Pyrazoles: Similar in having a heterocyclic ring structure but differ in the specific substituents and biological activities.
Uniqueness
5-Methyl-2-({1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the sulfonylpiperidine moiety contributes to its solubility and potential therapeutic effects.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
IUPAC Name |
5-methyl-2-[[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c1-13-9-22-17(23-10-13)27-12-14-3-2-8-24(11-14)28(25,26)16-6-4-15(5-7-16)18(19,20)21/h4-7,9-10,14H,2-3,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXSFBXBZLFANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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